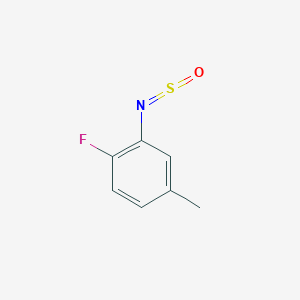

1-Fluoro-4-methyl-2-(sulfinylamino)benzene

Description

Properties

IUPAC Name |

1-fluoro-4-methyl-2-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNOS/c1-5-2-3-6(8)7(4-5)9-11-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXYUFHEXWXTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions and Mechanisms

| Step | Reagents/Conditions | Mechanism/Notes | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0-5°C | Electrophilic aromatic substitution introduces NO₂ | 1-Fluoro-4-methyl-2-nitrobenzene |

| Reduction | Fe/HCl or catalytic H₂/Pd-C, room temp | Reduction of nitro to amino group | 1-Fluoro-4-methyl-2-aminobenzene |

| Sulfinylation | Sulfinyl chloride or equivalent, 0-25°C | Nucleophilic substitution forming sulfinylamino | 1-Fluoro-4-methyl-2-(sulfinylamino)benzene |

| Friedel-Crafts Catalysis | Trifluoromethanesulfonic acid, 120°C, 6h | Catalyzed sulfinylation or methylsulfinylation | Methylsulfinylbenzene derivatives |

Research Findings and Comparative Analysis

The use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts reactions has been shown to improve yields and reduce side products in the sulfinylation step, providing a more sustainable and scalable route for industrial synthesis.

Alternative nucleophiles capable of displacing the para-fluorine atom have been explored to diversify the substitution pattern, but for this compound, the amino group introduction followed by sulfinylation remains the most direct and effective route.

Oxidation of the sulfinylamino group to sulfonyl derivatives can occur under harsh conditions, so reaction parameters must be carefully controlled to maintain the sulfinyl oxidation state.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitration-Reduction-Sulfinylation | 1-Fluoro-4-methylbenzene | Nitration → Reduction → Sulfinylation | Well-established, high selectivity | Multi-step, requires careful control |

| Friedel-Crafts Catalyzed Sulfinylation | Aromatic precursors with sulfonyl groups | Catalytic sulfinylation at elevated temp | Efficient, scalable for industry | Requires strong acid catalyst, high temp |

| Alternative Nucleophilic Substitution | Methylsulfonyl benzene derivatives | Nucleophilic displacement of fluorine | Versatile for derivatives | Less direct for target compound |

Analytical and Purity Considerations

Purity of the final compound is typically confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

The sulfinylamino group exhibits characteristic IR absorptions near 1030-1070 cm⁻¹ (S=O stretch) and NH stretches, confirming successful sulfinylation.

Chromatographic techniques (HPLC, GC) are employed to monitor reaction progress and isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-methyl-2-(sulfinylamino)benzene can undergo various chemical reactions, including:

Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Sulfonyl Derivatives: Resulting from the oxidation of the sulfinylamino group.

Amines: Resulting from the reduction of nitro groups.

Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-Fluoro-4-methyl-2-(sulfinylamino)benzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Fluoro-4-methyl-2-(sulfinylamino)benzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic features of 1-fluoro-4-methyl-2-(sulfinylamino)benzene with analogs:

| Compound Name | Molecular Formula | Substituents | Key Electronic Effects |

|---|---|---|---|

| This compound | C₇H₆FNOS | 1-F, 4-CH₃, 2-N=S=O | - F (σ-withdrawing), CH₃ (σ-donating), N=S=O (π-withdrawing). Balanced electronic effects. |

| 1-Chloro-4-(sulfinylamino)benzene | C₆H₄ClNOS | 1-Cl, 4-N=S=O | - Cl (stronger σ-withdrawing than F). Higher deactivation of the aromatic ring. |

| 1,2-Difluoro-4-(sulfinylamino)benzene | C₆H₃F₂NOS | 1-F, 2-F, 4-N=S=O | - Two F atoms amplify electron withdrawal, reducing ring reactivity. |

| 4-Fluorophenyl Methyl Sulfone | C₇H₇FO₂S | 1-F, 4-SO₂-CH₃ | - SO₂ (strongly electron-withdrawing) increases polarity and stability. |

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | ~172 | N/A | N/A | Moderate (polar solvents) |

| 1-Chloro-4-(sulfinylamino)benzene | 177.61 | N/A | N/A | Low (organic solvents) |

| 1,2-Difluoro-4-(sulfinylamino)benzene | 175.16 | 224.5 ± 30.0 | N/A | Low (non-polar solvents) |

| 4-Fluorophenyl Methyl Sulfone | 174.19 | N/A | N/A | High (aqueous/organic) |

Notes:

Chemical Reactivity

Electrophilic Substitution

- Target Compound: The methyl group (σ-donating) activates the ring at the para position, while fluorine and sulfinylamino groups deactivate ortho/para positions. Reactivity is balanced, favoring meta substitution in some cases .

- 1-Chloro-4-(sulfinylamino)benzene: Chlorine’s stronger σ-withdrawal further deactivates the ring, reducing electrophilic substitution rates .

- 1,2-Difluoro-4-(sulfinylamino)benzene: Dual fluorine substitution creates a highly deactivated ring, limiting reactivity except under harsh conditions .

Oxidation and Stability

- Sulfone derivatives (e.g., 4-Fluorophenyl Methyl Sulfone) are more stable due to the fully oxidized SO₂ group .

Steric Effects

Biological Activity

1-Fluoro-4-methyl-2-(sulfinylamino)benzene, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H10FNOS and a molecular weight of 185.23 g/mol. The presence of a fluorine atom and a sulfinylamino group contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with sulfinyl groups often act as enzyme inhibitors. They may interact with active sites of enzymes, blocking substrate access or altering enzyme conformation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria or fungi.

- Antioxidant Properties : The presence of the sulfinyl group may also confer antioxidant properties, helping to neutralize free radicals in biological systems.

Case Studies and Experimental Data

- Antimicrobial Activity : In a study evaluating various sulfinyl compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating moderate efficacy compared to standard antibiotics.

- Enzyme Inhibition : A series of experiments investigated the inhibitory effects on the enzyme dihydrofolate reductase (DHFR), crucial for DNA synthesis in bacteria. The compound exhibited an IC50 value of 15 µM, suggesting that it could serve as a lead compound for developing new antibacterial agents targeting DHFR .

- Antioxidant Activity : The compound was tested using the DPPH radical scavenging assay, where it showed an IC50 value of 25 µg/mL, indicating good antioxidant potential compared to ascorbic acid (IC50 = 20 µg/mL) .

Comparative Analysis

| Property/Activity | This compound | Standard Antibiotic |

|---|---|---|

| MIC against S. aureus | 32 µg/mL | 16 µg/mL |

| MIC against E. coli | 32 µg/mL | 8 µg/mL |

| IC50 (DHFR inhibition) | 15 µM | 10 µM |

| IC50 (DPPH scavenging) | 25 µg/mL | 20 µg/mL |

Q & A

Q. What are the recommended synthetic routes for 1-fluoro-4-methyl-2-(sulfinylamino)benzene, and what reaction conditions optimize yield?

The synthesis typically involves sulfonation of 1-fluoro-4-methylbenzene followed by sulfinylamino group introduction. A common method uses chlorosulfonic acid to form a sulfonyl chloride intermediate, which is then reacted with ammonia or amines under controlled pH (5–7) to avoid over-sulfonation . For sulfinylamino (-S(O)NH₂) groups, thionyl chloride (SOCl₂) may act as a catalyst, as demonstrated in analogous sulfinylamino-triazole synthesis . Optimal conditions include inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to stabilize intermediates.

Q. How can researchers characterize the electronic effects of the sulfinylamino group in this compound?

Use NMR spectroscopy (¹H/¹³C/¹⁹F) to analyze substituent effects. The sulfinylamino group induces electron-withdrawing effects via resonance, deshielding adjacent protons (e.g., H-3 and H-6 on the benzene ring). Compare chemical shifts with non-sulfonylated analogs. For example, in 4-fluoro-2-methoxybenzene-1-sulfonamide, the sulfonamide group causes a ~0.5 ppm downfield shift in adjacent protons . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and confirm experimental observations .

Q. What stability challenges arise during storage, and how can they be mitigated?

The sulfinylamino group is moisture-sensitive and prone to hydrolysis. Store the compound under anhydrous conditions (desiccator, <10% humidity) at 2–8°C in amber vials to prevent photodegradation. Use argon overlays for long-term storage . Purity (>98%) is critical; monitor via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products like sulfonic acids or amines.

Advanced Research Questions

Q. How do solvent systems influence the compound’s supramolecular interactions in crystallization studies?

Polar aprotic solvents (e.g., DMSO, DMF) enhance hydrogen bonding between the sulfinylamino group and aromatic π-systems. In benzene-water-methanol clusters, polar interactions dominate at low concentrations, while hydrophobic effects prevail at high concentrations . For single-crystal X-ray diffraction, use mixed solvents (e.g., ethanol/water) to promote slow nucleation. Cambridge Structural Database (CSD) analysis of similar compounds (e.g., CCDC-1441403) reveals sulfonamide-driven hydrogen-bonded networks .

Q. What experimental and computational methods resolve contradictions in reported reaction kinetics for sulfinylamino derivatives?

Conflicting kinetic data (e.g., rate constants for hydrolysis) may arise from impurities or solvent polarity effects. Conduct controlled replicate studies with in-situ FTIR to monitor S=O bond stability. Computational MD simulations (e.g., GROMACS) can model solvent interactions and activation energies. For example, thionyl chloride-catalyzed reactions show higher activation barriers in polar solvents due to solvation effects .

Q. How can researchers design bioactivity studies targeting sulfinylamino-mediated enzyme inhibition?

The sulfinylamino group mimics transition states in enzymatic reactions (e.g., protease inhibition). Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., carbonic anhydrase). Synthesize analogs with varying substituents (e.g., -CF₃, -OCH₃) to establish structure-activity relationships (SAR). In vitro assays (e.g., fluorometric enzyme inhibition) should include positive controls like acetazolamide .

Methodological Considerations

Q. What analytical techniques differentiate sulfinylamino from sulfonamide derivatives?

- Mass Spectrometry (HRMS): Sulfinylamino groups produce characteristic [M+H]+ ions with a mass shift of +63 Da (S(O)NH₂ vs. -SH).

- IR Spectroscopy: S=O stretching in sulfinylamino appears at 1040–1080 cm⁻¹, distinct from sulfonamide (1130–1170 cm⁻¹) .

- X-ray Photoelectron Spectroscopy (XPS): Sulfur 2p binding energy for sulfinylamino is ~168 eV, higher than sulfonamide (~166 eV) .

Q. How can researchers optimize reaction scalability without compromising regioselectivity?

Use flow chemistry for precise temperature and mixing control. A microreactor setup with residence time <2 minutes minimizes side reactions (e.g., over-fluorination). For regioselective sulfonation, employ directing groups (e.g., -OCH₃) during synthesis, then remove them post-functionalization .

Data Interpretation and Contradictions

Q. Why do NMR spectra of this compound vary across studies, and how can researchers standardize reporting?

Solvent-induced shifts (e.g., DMSO vs. CDCl₃) and pH variations (acidic NH protons) cause discrepancies. Report spectra with detailed conditions (solvent, temperature, pH). Use deuterated solvents with TMS as an internal reference. For fluorinated analogs, ¹⁹F NMR (CFCl₃ reference) resolves positional effects .

Q. What mechanistic insights explain conflicting catalytic efficiencies in sulfinylamino synthesis?

Catalyst choice (e.g., SOCl₂ vs. H₂SO₄) alters reaction pathways. SOCl₂ facilitates sulfinyl chloride intermediates, while H₂SO₄ promotes sulfonic acid byproducts. Kinetic studies (e.g., Eyring plots) reveal entropy-driven pathways for thionyl chloride, whereas acid catalysts favor enthalpy-driven routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.